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(1-ethyl-1H-imidazol-4-yl)methanamine

Cat. No.: B6618849
CAS No.: 1368710-15-9
M. Wt: 125.17 g/mol
InChI Key: DQCATUYBSDRAKY-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-4-yl)methanamine (CAS 1368710-15-9) is a high-purity chemical building block of interest in pharmaceutical and chemical research . With the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol, this compound features a primary amine group attached to a 1-ethyl-imidazole ring, making it a versatile intermediate for synthesis . The imidazole core is a privileged structure in medicinal chemistry, commonly found in molecules that interact with biological systems . The primary amine functional group provides a reactive handle for further chemical modification, allowing researchers to create amides, sulfonamides, or imines, or to link the imidazole moiety to more complex molecular scaffolds . This compound is particularly valued in the design and development of novel active compounds. It is supplied with a typical purity of 98% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B6618849 (1-ethyl-1H-imidazol-4-yl)methanamine CAS No. 1368710-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethylimidazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-9-4-6(3-7)8-5-9/h4-5H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCATUYBSDRAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 1 Ethyl 1h Imidazol 4 Yl Methanamine

Reactivity of the Primary Amine Moiety in Functionalization Reactions

The primary amine group is a versatile handle for a variety of chemical transformations.

Amidation and Sulfonylation Reactions for Scaffold Elaboration

In principle, the primary amine of (1-ethyl-1H-imidazol-4-yl)methanamine is expected to readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids activated by coupling agents to form the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base would be predicted to yield sulfonamides. These reactions are standard procedures for the elaboration of amine-containing scaffolds. However, specific examples of these reactions being performed on this compound, including reaction conditions and yields, are not described in the surveyed literature.

Formation of Schiff Bases and Subsequent Transformations

The condensation of primary amines with aldehydes or ketones to form imines, or Schiff bases, is a fundamental reaction in organic chemistry. ekb.eguobasrah.edu.iqresearchgate.net It is highly probable that this compound would react with various carbonyl compounds under standard conditions, such as heating in a suitable solvent with or without an acid catalyst, to form the corresponding Schiff bases. These intermediates could then, in theory, be subjected to further transformations like reduction to secondary amines or participation in cycloaddition reactions. Despite the predictability of this reaction, specific studies detailing the synthesis and subsequent transformations of Schiff bases derived from this compound are absent from the available scientific record.

Directed Functionalization of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich aromatic system, and its reactivity is influenced by the existing substituents.

Electrophilic Substitution Reactions on the Imidazole Core

The imidazole ring is susceptible to electrophilic substitution, typically occurring at the C-2, C-4, or C-5 positions. globalresearchonline.netnih.gov The presence of an ethyl group at N-1 and an aminomethyl group at C-4 would direct incoming electrophiles. The C-5 position is often a primary site for substitution in 1,4-disubstituted imidazoles. Potential electrophilic reactions include halogenation (bromination, iodination) and nitration. However, the specific conditions required and the regioselectivity for this compound have not been documented. It is also crucial to consider that the primary amine would likely require a protecting group to prevent side reactions under many electrophilic conditions.

Metal-Catalyzed Cross-Coupling Reactions at Imidazole Carbon Positions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net To apply these methods to the imidazole core of this compound, it would first need to be halogenated, for instance, at the C-2 or C-5 positions. This halo-imidazole derivative could then, in principle, be coupled with a variety of partners like boronic acids or terminal alkynes. While the synthesis of substituted imidazoles via cross-coupling is a well-established field, there are no specific reports of this strategy being applied to the this compound scaffold.

Design and Synthesis of Diverse Chemical Libraries Based on the this compound Scaffold

The primary amino group of this compound is readily amenable to a range of derivatization reactions, making it an ideal core for combinatorial and parallel synthesis efforts. The strategic selection of reaction partners allows for the systematic modification of the scaffold, leading to the creation of libraries of amides, ureas, and sulfonamides, among other derivatives. These libraries can then be screened for biological activity against various targets.

A notable application of this scaffold is in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists. google.com For instance, this compound has been utilized as a key intermediate in the preparation of complex molecules designed to modulate the activity of this important therapeutic target. google.com The synthesis typically involves the reaction of the primary amine with a suitable electrophile to form a stable covalent bond.

The general strategies for constructing chemical libraries from this scaffold involve well-established synthetic protocols that can be adapted for high-throughput synthesis. These methods often employ solution-phase or solid-phase techniques to facilitate the purification of the resulting compound libraries.

The formation of an amide bond is a cornerstone of medicinal chemistry and library synthesis. The reaction of the primary amine of this compound with a diverse set of carboxylic acids or their activated derivatives (e.g., acyl chlorides) can generate a large and varied amide library. The general approach involves coupling the amine with a carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by direct reaction with an acyl chloride.

A representative reaction scheme for the synthesis of an amide library is depicted below:

Reaction Scheme: this compound + R-COOH → N-((1-ethyl-1H-imidazol-4-yl)methyl)acetamide derivative

The diversity of the library is dictated by the variety of 'R' groups on the carboxylic acid building blocks.

Table 1: Representative Carboxylic Acid Building Blocks for Amide Library Synthesis

Building Block ID R-Group
A-01 Methyl
A-02 Phenyl
A-03 4-Chlorophenyl
A-04 2-Thiophenyl

| A-05 | Cyclohexyl |

Urea (B33335) derivatives are another important class of compounds in drug discovery. A library of ureas can be synthesized from this compound by reacting it with a variety of isocyanates. This reaction is typically high-yielding and proceeds under mild conditions, making it well-suited for parallel synthesis formats.

Reaction Scheme: this compound + R-N=C=O → 1-((1-ethyl-1H-imidazol-4-yl)methyl)-3-substituted urea

The 'R' group of the isocyanate can be varied to introduce a wide range of chemical functionalities.

Table 2: Representative Isocyanate Building Blocks for Urea Library Synthesis

Building Block ID R-Group
U-01 Ethyl
U-02 Isopropyl
U-03 Benzyl
U-04 4-Fluorophenyl

| U-05 | Naphthyl |

The sulfonamide functional group is a privileged scaffold in medicinal chemistry. nih.govekb.eg A library of sulfonamides can be prepared by the reaction of this compound with a diverse panel of sulfonyl chlorides. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Reaction Scheme: this compound + R-SO₂Cl → N-((1-ethyl-1H-imidazol-4-yl)methyl)sulfonamide derivative

The diversity of the resulting sulfonamide library is determined by the nature of the 'R' group on the sulfonyl chloride.

Table 3: Representative Sulfonyl Chloride Building Blocks for Sulfonamide Library Synthesis

Building Block ID R-Group
S-01 Methane
S-02 Benzene
S-03 4-Tolyl
S-04 4-Nitrobenzene

| S-05 | Thiophene-2- |

The synthesis of these diverse chemical libraries from the this compound scaffold provides a powerful platform for the discovery of new bioactive molecules. The modular nature of these synthetic approaches allows for the rapid generation of thousands of distinct compounds for high-throughput screening campaigns, accelerating the identification of lead compounds for drug development programs. nih.gov

Advanced Structural Characterization and Spectroscopic Investigations in Chemical Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Product Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of compounds like (1-ethyl-1H-imidazol-4-yl)methanamine. Both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the aminomethyl group (a singlet), and the two protons on the imidazole (B134444) ring (two singlets or doublets depending on their coupling). The chemical shifts (δ) of these protons would provide information about their local electronic environment. Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and their directly attached carbon atoms, respectively.

Expected ¹H and ¹³C NMR Data Points for this compound: Specific, experimentally verified NMR data for this compound are not available in the cited literature. The following table is a representation of the types of signals that would be anticipated.

Interactive Table: Predicted NMR Signals
Atom Type Predicted Signal Type Predicted Chemical Shift Range (ppm) Inferred Structural Fragment
¹H Quartet 3.9 - 4.2 -CH₂- (ethyl group)
¹H Triplet 1.3 - 1.5 -CH₃ (ethyl group)
¹H Singlet 7.0 - 7.5 Imidazole Ring Proton
¹H Singlet 6.8 - 7.2 Imidazole Ring Proton
¹H Singlet 3.6 - 3.9 -CH₂- (methanamine)
¹H Broad Singlet 1.5 - 3.0 -NH₂ (aminomethyl)
¹³C Aliphatic 40 - 45 -CH₂- (ethyl group)
¹³C Aliphatic 15 - 20 -CH₃ (ethyl group)
¹³C Aromatic 135 - 140 Imidazole Ring Carbon
¹³C Aromatic 115 - 125 Imidazole Ring Carbon
¹³C Aromatic 130 - 135 Imidazole Ring Carbon

Mass Spectrometry Techniques for Reaction Pathway Analysis and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₆H₁₁N₃, by providing a highly accurate mass measurement. The monoisotopic mass of this compound is 125.0953 Da. nih.gov

In addition to molecular weight determination, MS/MS fragmentation studies can provide valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which can be used to piece together the molecule's structure. While no experimental mass spectra are available in the literature, computational predictions of its collision cross-section values for various adducts have been reported. nih.gov

Interactive Table: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 126.10258 124.9
[M+Na]⁺ 148.08452 133.6
[M-H]⁻ 124.08802 125.7
[M+NH₄]⁺ 143.12912 146.0
[M+K]⁺ 164.05846 132.2

Data from computational predictions. nih.gov

X-ray Crystallography for Determining Solid-State Architectures of Derivatives and Complexes

Furthermore, it would reveal the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the imidazole ring. Currently, there are no published crystal structures for this compound itself.

Vibrational Spectroscopy for Probing Molecular Conformations and Intermolecular Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs light at a characteristic frequency, corresponding to the vibrations of its bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the alkyl and aromatic parts of the molecule, usually found between 2850 and 3100 cm⁻¹.

C=N and C=C stretching from the imidazole ring, in the 1400-1600 cm⁻¹ region.

N-H bending of the amine group, around 1600 cm⁻¹.

Detailed experimental vibrational spectroscopy data for this specific compound are not available in the reviewed literature.

Computational Chemistry and Theoretical Studies on 1 Ethyl 1h Imidazol 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic behavior and reactivity of (1-ethyl-1H-imidazol-4-yl)methanamine. These methods allow for the precise calculation of molecular orbitals and electron density distributions, which are key determinants of the compound's chemical properties.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the intricacies of chemical reactions at the molecular level. For this compound, DFT calculations can elucidate reaction pathways, transition states, and activation energies for various transformations. For instance, the reactivity of the primary amine group or the imidazole (B134444) ring can be explored. A hypothetical example is the acylation of the methanamine group, a common reaction in medicinal chemistry to produce amide derivatives.

DFT calculations, often employing a functional such as B3LYP with a suitable basis set like 6-311G(d,p), can model the entire reaction coordinate. nih.govtandfonline.com This would involve locating the transition state structure for the nucleophilic attack of the amine on an acylating agent and calculating the associated energy barrier. The results can predict the feasibility and kinetics of the reaction, guiding synthetic efforts. Furthermore, DFT can be used to study proton transfer mechanisms, a crucial aspect of imidazole chemistry, by modeling the movement of protons to and from the nitrogen atoms of the imidazole ring. researchgate.net

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Proposed Reaction of this compound

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
Reactants 0.00.0-
Transition State +15.2+18.515.2
Products -5.8-4.1-

This table presents hypothetical data for the acylation of this compound, illustrating the type of information that can be obtained from DFT calculations.

Molecular Electrostatic Potential Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from quantum chemical calculations that maps the electrostatic potential onto the electron density surface of a molecule. tandfonline.comnih.gov This analysis provides a visual representation of the charge distribution and is instrumental in predicting sites for electrophilic and nucleophilic attack.

For this compound, an MEP analysis would typically reveal regions of negative potential (color-coded in red or yellow) around the nitrogen atoms of the imidazole ring and the lone pair of the primary amine, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (color-coded in blue) would be expected around the hydrogen atoms, particularly those of the amine group and the C-H bonds, highlighting their potential for interactions with nucleophiles. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of conformational landscapes and the influence of the surrounding environment, such as solvents. acs.org

MD simulations for this compound would involve placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. By solving Newton's equations of motion for every atom in the system over time, a trajectory of the molecule's movements is generated. This trajectory can be analyzed to identify the most stable conformations, the flexibility of the ethyl and methanamine side chains, and the rotational barriers around single bonds. Understanding the conformational preferences is crucial as it dictates how the molecule interacts with biological targets. acs.org

Furthermore, MD simulations can elucidate the role of solvent effects on the molecule's structure and dynamics. The simulations can reveal the organization of solvent molecules around the solute and the formation of hydrogen bonds between the imidazole and amine groups with the solvent.

In Silico Design and Optimization of Novel Derivatives and Analogues

The imidazole scaffold is a common feature in many biologically active compounds, making it a valuable starting point for drug design. nih.govnih.gov Computational methods play a pivotal role in the in silico design and optimization of novel derivatives of this compound to enhance its potential therapeutic properties.

Structure-based drug design can be employed if a biological target is known. This involves docking the parent compound into the active site of the target protein to predict its binding mode and affinity. researchgate.net Based on these predictions, modifications can be made to the structure of this compound to improve its interactions with the target. For example, substituents could be added to the ethyl group or the imidazole ring to form additional hydrogen bonds or hydrophobic interactions. mdpi.com

Ligand-based drug design approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, can also be utilized. By comparing the structures and activities of a series of related imidazole derivatives, a predictive model can be built to guide the design of new compounds with improved activity. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate both the computational models and the experimental structural assignments. tandfonline.comchemrxiv.org

For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculation of vibrational frequencies in the IR spectrum can help in the assignment of experimental peaks to specific molecular vibrations. nih.gov Similarly, the prediction of 1H and 13C NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can aid in the structural elucidation of the compound and its derivatives. github.io Discrepancies between calculated and experimental spectra can often be resolved by considering factors such as solvent effects and conformational averaging. github.io

Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (ppm) for this compound in CDCl3

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Imidazole H 7.557.52
Imidazole H 6.906.88
-CH2- (ethyl) 4.054.02
-CH2- (methanamine) 3.803.78
-CH3 (ethyl) 1.451.43
-NH2 1.601.58

This table presents a hypothetical comparison of predicted and experimental NMR data, illustrating the accuracy that can be achieved with modern computational methods.

Application in Chemical Biology Research As a Molecular Scaffold and Probe Component

Design and Synthesis of Molecular Probes Incorporating the (1-Ethyl-1H-imidazol-4-yl)methanamine Moiety

Molecular probes are essential tools in chemical biology for the detection and characterization of biomolecules. The this compound moiety offers a versatile platform for the design of such probes. The imidazole (B134444) ring can participate in various non-covalent interactions, including hydrogen bonding and metal coordination, while the primary amine serves as a convenient handle for the attachment of reporter groups, such as fluorophores or biotin (B1667282). nih.gov

The synthesis of molecular probes based on this scaffold typically involves a multi-step process. The core this compound can be synthesized through established methods for imidazole functionalization. Subsequent modification of the primary amine with a desired reporter group yields the final molecular probe. For instance, reaction with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye would result in a fluorescently labeled probe. cytometry.me

The design of these probes is guided by the intended application. For example, a probe designed to target a specific protein might incorporate a pharmacophore that is known to bind to the protein of interest, with the this compound unit acting as a linker to the reporter group. The ethyl group on the imidazole nitrogen can be varied to modulate the probe's solubility and steric properties, thereby influencing its interaction with the biological target.

A hypothetical design of a fluorescent probe is outlined below:

Probe ComponentFunctionExample
Recognition Element Binds to the biological target of interest.A pharmacophore known to interact with a specific enzyme active site.
This compound Serves as a scaffold and linker.Provides a stable connection between the recognition element and the reporter.
Reporter Group Enables detection and quantification.A fluorescent dye, such as fluorescein (B123965) or rhodamine, attached via the amine.

This modular design allows for the generation of a diverse range of molecular probes tailored for specific research questions.

Development of Bioconjugation Strategies Utilizing the Amine Functionality

The primary amine of this compound is a key functional group for bioconjugation, the process of covalently linking a molecule to a biomolecule such as a protein or nucleic acid. nih.gov This amine can act as a nucleophile, readily reacting with various electrophilic functional groups to form stable covalent bonds. cytometry.me

Several bioconjugation strategies can be employed:

Amide Bond Formation: The most common strategy involves the reaction of the amine with activated carboxylic acids, such as NHS esters, to form a stable amide bond. This method is widely used for labeling proteins and other biomolecules. cytometry.me

Reductive Amination: The amine can react with an aldehyde or ketone on a target biomolecule in the presence of a reducing agent to form a secondary amine linkage.

Michael Addition: While less common for primary amines, under certain conditions, they can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. nih.gov

The choice of bioconjugation strategy depends on the nature of the biomolecule, the desired stability of the linkage, and the reaction conditions. The versatility of the amine functionality of this compound makes it a valuable component for creating bioconjugates for a wide range of applications, including protein labeling, immobilization, and the construction of antibody-drug conjugates.

A comparison of common bioconjugation reactions involving primary amines is presented in the table below:

Reaction TypeElectrophilic PartnerResulting LinkageKey Features
Acylation NHS esterAmideHigh efficiency, stable bond
Reductive Amination Aldehyde/KetoneSecondary AmineForms a stable C-N bond
Schiff Base Formation Aldehyde/KetoneImineReversible, can be stabilized by reduction

Role as a Scaffold in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds in drug discovery. nih.govnih.gov This method relies on screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. youtube.com The this compound scaffold is well-suited for inclusion in fragment libraries due to its desirable properties.

Key attributes that make this scaffold valuable for FBDD include:

Low Molecular Weight: Its small size adheres to the "Rule of Three" often applied in fragment design.

3D Shape and Vectorial Properties: The imidazole ring provides a defined three-dimensional shape, and the substituents offer clear vectors for synthetic elaboration to improve binding affinity. nih.gov

Hydrogen Bonding Capacity: The imidazole nitrogens and the primary amine can act as hydrogen bond donors and acceptors, facilitating interactions with protein targets. mdpi.com

Synthetic Tractability: The scaffold can be readily modified at multiple positions, allowing for the exploration of chemical space around an initial fragment hit. researchgate.net

Once a fragment containing the this compound scaffold is identified as a binder, its affinity can be improved through strategies such as fragment growing, linking, or merging. youtube.com The primary amine provides a convenient attachment point for adding new chemical moieties to explore interactions with adjacent pockets on the protein surface.

Synthesis of Affinity Reagents and Chemical Tools for Target Identification

Identifying the biological targets of small molecules is a critical step in understanding their mechanism of action. nih.govresearchgate.net Affinity reagents, which are derived from a bioactive compound, are designed to specifically bind to and isolate its cellular targets. The this compound scaffold can be readily converted into such chemical tools.

The synthesis of an affinity reagent typically involves modifying the parent molecule with a reactive group for covalent capture of the target and/or a reporter tag for detection and enrichment. nomuraresearchgroup.com The primary amine of this compound is an ideal handle for introducing these functionalities.

For example, an affinity-based probe could be synthesized by acylating the amine with a linker that contains a photo-reactive group (e.g., a diazirine) and a biotin tag. Upon binding to its target, the photo-reactive group can be activated by UV light to form a covalent bond. The biotin tag then allows for the enrichment of the cross-linked protein-probe complex using streptavidin-coated beads, enabling subsequent identification by mass spectrometry.

The general workflow for target identification using an affinity reagent based on the this compound scaffold is as follows:

StepDescription
1. Probe Synthesis A bioactive compound containing the this compound scaffold is functionalized with a photo-reactive group and a biotin tag via its primary amine.
2. Target Binding The probe is incubated with a cell lysate or live cells to allow it to bind to its biological target(s).
3. Covalent Crosslinking The sample is irradiated with UV light to activate the photo-reactive group, forming a covalent bond between the probe and its target.
4. Enrichment The biotinylated probe-target complexes are captured and enriched using streptavidin affinity chromatography.
5. Target Identification The enriched proteins are identified using proteomic techniques, such as mass spectrometry.
6. Validation The identified targets are validated using orthogonal methods.

Through such approaches, the this compound scaffold serves as a valuable platform for the creation of chemical tools that facilitate the elucidation of complex biological pathways and the identification of novel drug targets.

Coordination Chemistry of 1 Ethyl 1h Imidazol 4 Yl Methanamine

Ligand Design and Properties of the Imidazole (B134444) Nitrogen and Primary Amine Donor Atoms

The molecular structure of (1-ethyl-1H-imidazol-4-yl)methanamine features two key potential donor sites for coordination with metal ions: the sp²-hybridized nitrogen atom (N3) of the imidazole ring and the nitrogen atom of the primary amine group attached to the methylene (B1212753) bridge. The ethyl group at the N1 position of the imidazole ring provides steric bulk and influences the electronic properties of the ring system.

In related imidazole-containing ligands, the imidazole nitrogen typically acts as a σ-donor. The primary amine group is also a strong σ-donor. The combination of a five-membered aromatic heterocycle and a flexible aminomethyl side chain suggests that this compound could act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The bite angle and conformational flexibility of the resulting chelate would be critical factors in determining the geometry and stability of the resulting metal complexes.

However, specific experimental or theoretical studies detailing the donor properties, such as pKa values, proton affinity, or comparative basicity of the two nitrogen atoms of this compound, are not found in the current body of scientific literature.

Synthesis and Characterization of Metal Complexes Involving this compound

The synthesis of metal complexes with imidazole-containing ligands is a well-established area of coordination chemistry. Typically, these syntheses involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating. Characterization of the resulting complexes would be expected to involve a range of spectroscopic and analytical techniques.

Technique Expected Information
Infrared (IR) Spectroscopy Shifts in the N-H and C=N stretching frequencies upon coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy Changes in the chemical shifts of the ligand's protons and carbons upon complexation.
UV-Visible Spectroscopy Information on the electronic transitions and coordination geometry.
X-ray Crystallography Definitive structural information, including bond lengths, bond angles, and overall coordination geometry.
Elemental Analysis Confirmation of the empirical formula of the complex.

Despite the commercial availability of this compound, a search of chemical databases and scientific literature did not yield any specific reports on the synthesis and characterization of its metal complexes.

Catalytic Applications of Metal-Imidazolylmethanamine Complexes in Organic Transformations

Metal complexes containing imidazole-based ligands are widely explored as catalysts in a variety of organic transformations, including but not limited to:

Oxidation Reactions: Mimicking the active sites of metalloenzymes.

Hydrogenation and Transfer Hydrogenation: For the reduction of unsaturated bonds.

Cross-Coupling Reactions: Such as Suzuki, Heck, and Sonogashira couplings.

Polymerization: As catalysts or co-catalysts in the formation of polymers.

The specific combination of an imidazole and a primary amine donor set in this compound could offer unique steric and electronic properties to a metal center, potentially influencing its catalytic activity and selectivity. However, there are no published studies that have investigated the catalytic applications of metal complexes derived from this particular ligand.

Self-Assembly Processes and Supramolecular Architectures from Metal-Ligand Interactions

The directional bonding capabilities of imidazole ligands, coupled with the potential for hydrogen bonding from the primary amine group, make this compound a candidate for the construction of self-assembled supramolecular structures. The interaction of such a ligand with various metal ions could, in principle, lead to the formation of discrete polynuclear complexes, coordination polymers, or metal-organic frameworks (MOFs). The structure of the resulting assembly would be influenced by the coordination geometry of the metal ion, the stoichiometry of the metal-ligand ratio, and the presence of counter-ions and solvent molecules.

A review of the available literature indicates that no research has been published on the self-assembly processes or the resulting supramolecular architectures involving this compound and metal ions.

Advanced Materials Science Applications of 1 Ethyl 1h Imidazol 4 Yl Methanamine

Polymerization Strategies Utilizing the Amine Functionality for Novel Material Development

The primary amine group of (1-ethyl-1H-imidazol-4-yl)methanamine serves as a versatile reactive site for incorporation into various polymer backbones through polycondensation reactions. This allows for the synthesis of novel polyamides, polyimides, and other related polymers where the imidazole (B134444) moiety is pendant to the main chain.

The synthesis of polyamides, for instance, can be achieved through the reaction of the amine group with dicarboxylic acids or their derivatives. scielo.brnih.gov The resulting polyamides would benefit from the inherent properties of the imidazole group, such as thermal stability, potential for hydrogen bonding, and coordination capabilities. The presence of the ethyl group on the imidazole ring can enhance the solubility of these polyamides in common organic solvents, a desirable property for processing and film formation. researchgate.net The general scheme for such a polycondensation reaction is depicted below:

n H₂N-CH₂-(C₅H₇N₂) + n HOOC-R-COOH → [-NH-CH₂-(C₅H₇N₂)-CO-R-CO-]n + 2n H₂O

Detailed research findings on analogous systems, such as those involving other aminomethylimidazoles, suggest that the resulting polymers could exhibit high thermal stability and amorphous structures, preventing the brittleness associated with highly crystalline aromatic polyamides.

Table 1: Potential Properties of Polyamides Incorporating this compound This table presents hypothetical data based on studies of similar imidazole-containing polyamides.

Polymer BackboneInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)Solubility
Aliphatic-Aromatic0.45 - 0.60180 - 220300 - 350Soluble in DMF, DMAc, NMP
Fully Aromatic0.50 - 0.75230 - 280350 - 420Soluble in DMAc + LiCl

The imidazole side chains in these polymers can also serve as sites for post-polymerization modification, allowing for the introduction of further functionalities or for cross-linking to enhance mechanical properties.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore sizes. The imidazole and amine functionalities of this compound make it an excellent candidate as a linker or modulator in the synthesis of these frameworks.

In MOF synthesis, the nitrogen atoms of the imidazole ring can coordinate to metal ions, while the amine group can either be a secondary coordination site or a functional group within the pores. The use of mixed-ligand systems, combining this compound with other organic linkers like dicarboxylic acids, can lead to the formation of novel MOF structures with tailored properties. nih.govnih.gov For example, MOFs incorporating imidazole-based ligands have shown promise in the selective sensing of metal ions and small molecules. nih.gov

Table 2: Potential MOFs Utilizing this compound as a Ligand This table presents hypothetical data based on studies of similar imidazole-based MOFs.

Metal IonCo-ligandResulting MOF StructurePotential Application
Zn(II)Terephthalic acid3D porous frameworkGas separation, catalysis
Cu(II)Biphenyl-4,4'-dicarboxylic acid2D layered structureSensing of volatile organic compounds
Cd(II)Trimesic acidInterpenetrated 3D networkLuminescent sensing

In the context of COFs, the amine group of this compound can participate in the formation of imine or other covalent bonds with aldehyde-functionalized monomers, leading to robust, crystalline frameworks. The imidazole units within the COF pores would offer sites for gas adsorption, particularly for CO₂, and could also serve as catalytic centers.

Surface Functionalization for Modified Material Properties

The chemical reactivity of this compound allows for its use in the surface functionalization of various materials, including silica (B1680970), gold nanoparticles, and polymer surfaces. This modification can dramatically alter the surface properties, such as hydrophilicity, charge, and reactivity.

For instance, the amine group can be used to graft the molecule onto surfaces functionalized with carboxylic acids or epoxides. The exposed imidazole groups can then act as metal-coordinating sites, catalysts, or pH-responsive elements. The ethyl group on the imidazole can help in creating a more hydrophobic surface compared to an unsubstituted imidazole.

Table 3: Examples of Surface Functionalization using this compound This table presents hypothetical applications based on established surface chemistry.

SubstrateFunctionalization MethodResulting Surface PropertyPotential Application
Silica GelSilanization followed by amide couplingIncreased basicity and metal coordinationSolid-phase extraction of metal ions, heterogeneous catalysis
Gold NanoparticlesThiol-gold self-assembly (after converting amine to thiol)pH-responsive surface plasmon resonanceBiosensing, drug delivery
Polymer FilmsPlasma treatment followed by graftingEnhanced biocompatibility and cell adhesionBiomedical implants, cell culture substrates

This surface modification approach is a powerful tool to tailor the interface between a material and its environment, opening up applications in chromatography, sensing, and biomaterials.

Development of Smart Materials with Tunable Responses for Advanced Sensing or Separation Technologies

"Smart" or "stimuli-responsive" materials are designed to undergo a significant change in their properties in response to an external stimulus, such as pH, temperature, or the presence of a specific chemical species. nih.govnih.gov The imidazole group of this compound, with a pKa around 6-7, makes it an ideal component for creating pH-responsive materials.

When incorporated into polymers or grafted onto surfaces, the protonation and deprotonation of the imidazole ring can trigger changes in solubility, conformation, or binding affinity. For example, a polymer containing this moiety could be soluble at acidic pH and precipitate in neutral or basic conditions, allowing for pH-triggered drug release or separation processes.

In the realm of sensing, the imidazole group can act as a recognition element. Its ability to coordinate with metal ions can be harnessed to create colorimetric or fluorescent sensors. Upon binding of a target metal ion, a measurable change in the optical properties of the material would occur.

Furthermore, the combination of the amine and imidazole functionalities could lead to materials with dual-responsive characteristics. For example, a material could respond to both pH and the presence of aldehydes, enabling more complex and selective sensing or separation technologies. The development of such multi-responsive systems is a key goal in the field of advanced materials.

Future Research Directions and Emerging Opportunities for 1 Ethyl 1h Imidazol 4 Yl Methanamine

Integration with Artificial Intelligence and Machine Learning in Synthetic Route Design

Future research on (1-ethyl-1H-imidazol-4-yl)methanamine will likely leverage these computational tools to design more efficient, cost-effective, and novel synthetic strategies. AI algorithms can analyze vast reaction databases to identify optimal starting materials, reagents, and reaction conditions. youtube.commit.edu For instance, a data-driven application known as ReTReK integrates retrosynthesis knowledge as adjustable parameters, allowing chemists to guide the AI's search based on specific strategic goals, such as convergent synthesis or complex ring construction. nih.govnih.gov Applying such a system to this compound could uncover pathways that minimize step count, avoid costly reagents, or utilize more readily available starting materials.

Moreover, these AI tools can be integrated with supply chain databases to assess the commercial viability of a proposed route from the outset, considering the price and availability of building blocks. youtube.com This approach ensures that the theoretically sound route is also practical for production on a commercial scale. youtube.com The ultimate goal is the development of fully automated systems capable of performing multi-step syntheses with AI oversight, accelerating the transition of lead compounds from discovery to clinical evaluation. youtube.com

Click to view a summary of AI/ML parameters in synthetic route design.

Table 1: Key AI-Driven Parameters for Synthetic Route Optimization
Parameter/ScoreDescriptionApplication to this compound Synthesis
Convergent Synthesis (CDScore, ASScore)These scores favor synthetic routes where fragments of the molecule are synthesized separately and then joined together, which is often more efficient for multi-step syntheses. nih.govAn AI could design a route where the ethyl-imidazole core and the methanamine side chain are prepared independently and then coupled.
Ring Construction Strategy (RDScore)This score prioritizes routes that construct complex ring structures early, as this often leads to simpler and more accessible starting materials. nih.govFor derivatives of the target compound involving more complex fused rings, this parameter would be crucial for identifying efficient pathways.
Reaction Selectivity (STScore)Reflects the number of possible products from a reaction; a higher score is given to reactions with fewer byproducts to improve yield and simplify purification. nih.govOptimizing the formation of the substituted imidazole (B134444) ring to avoid isomeric byproducts.
Cost and Availability AnalysisIntegrates chemical supplier and cost data to prioritize routes using inexpensive and readily available starting materials. youtube.comThe AI would automatically favor routes starting from simple amines, ethylating agents, and imidazole precursors over complex, multi-step starting materials.

Exploration of Bio-orthogonal Reactions for Novel Bioconjugation Methodologies

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. website-files.comsemanticscholar.org These reactions typically involve pairs of mutually reactive functional groups that are absent in biological systems, ensuring high selectivity. acs.org A key opportunity for this compound lies in its functionalization to participate in such reactions, enabling its use as a probe for studying biological systems or as a component in targeted drug delivery.

The primary amine group of this compound is an ideal handle for introducing a bio-orthogonal moiety, such as an azide (B81097) or a terminal alkyne. Once modified, this compound could be conjugated to biomolecules using well-established bio-orthogonal ligations. Future research could focus on developing derivatives for specific applications:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): By functionalizing the amine with a strained cyclooctyne, the resulting molecule could react rapidly and selectively with azide-modified proteins, glycans, or nucleic acids in living cells without the need for a toxic copper catalyst. semanticscholar.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The introduction of a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), would allow the molecule to react with tetrazine-labeled biomolecules. nih.gov The IEDDA reaction is prized for its exceptionally fast kinetics, making it one of the most efficient bio-orthogonal reactions developed to date. nih.govresearchgate.net

Staudinger Ligation: An azide-functionalized version of the compound could be ligated to phosphine-labeled biomolecules. acs.org Although its kinetics are slower than click reactions, the Staudinger ligation was one of the first bio-orthogonal reactions developed and remains a valuable tool. acs.org

The development of such methodologies would create novel tools for chemical biology, allowing researchers to attach fluorophores, affinity tags, or therapeutic payloads to specific targets within a complex biological environment.

Click to view a comparison of major bio-orthogonal reactions.

Table 2: Comparison of Key Bio-orthogonal Reactions for Bioconjugation
ReactionKey Functional GroupsKey AdvantagesPotential Challenges
Staudinger LigationAzide + Phosphine (B1218219) website-files.comHighly selective; biocompatible functional groups; produces a stable amide linkage. website-files.comSlow reaction kinetics; potential for phosphine oxidation. acs.org
Copper-Free Click Chemistry (SPAAC)Azide + Strained Alkyne (e.g., cyclooctyne) semanticscholar.orgFast kinetics; avoids the cellular toxicity associated with copper catalysts; highly selective. semanticscholar.orgnih.govStrained alkynes can be hydrophobic and synthetically complex. semanticscholar.org
Tetrazine Ligation (IEDDA)Tetrazine + Strained Alkene (e.g., TCO) nih.govExtremely fast reaction rates (fastest bio-orthogonal reaction); excellent orthogonality; produces only nitrogen gas as a byproduct. nih.govresearchgate.netTetrazine stability can be an issue under certain physiological conditions. researchgate.net
Photo-Click ReactionTetrazole + Alkene acs.orgReaction is initiated by light, allowing for precise spatiotemporal control of the conjugation event. acs.orgnih.govRequires a light source, which may limit applications in deep tissues.

Scalable and Sustainable Manufacturing Innovations for Research Intermediates

The chemical industry is increasingly focused on developing "green" and sustainable manufacturing processes that reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.net Future research into the synthesis of this compound and other research intermediates will prioritize these principles, moving away from traditional, often inefficient, batch syntheses.

Several innovative technologies could be applied to produce this compound more sustainably:

Microwave-Assisted Synthesis: Microwave irradiation is a green alternative to conventional heating that can dramatically accelerate reaction times (from hours to minutes), increase product yields, and improve selectivity. researchgate.nettandfonline.com This technique has been successfully used for the multi-component synthesis of substituted imidazoles. tandfonline.com

Use of Novel Catalysts: Research into heterogeneous catalysts, such as metal oxides supported on silica (B1680970) or recyclable ionic liquids (ILs), offers significant advantages. tandfonline.comrsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. tandfonline.comrsc.org For example, copper- and iron-based catalysts have been shown to be effective in various imidazole syntheses. rsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing) compared to batch reactors. This leads to higher yields, improved safety, and easier scalability. Converting the synthesis of this compound to a flow process would be a major step towards efficient and scalable manufacturing.

Facile Synthesis of Precursors: Another approach is the large-scale synthesis of stable, reactive imidazole intermediates. researchgate.net For example, intermediates activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) can be prepared on a 100-gram scale and later functionalized, providing a robust and scalable route to a library of related compounds. researchgate.net

By focusing on these sustainable innovations, the production of this compound can become more environmentally friendly and economically viable, supporting its broader use in research and development.

Click to view a comparison of synthesis methodologies.

Table 3: Comparison of Traditional vs. Sustainable Synthesis Methods for Imidazoles
MethodologyTypical ConditionsKey AdvantagesReference
Traditional Batch SynthesisHigh temperatures, long reaction times, use of stoichiometric reagents and organic solvents.Well-established and understood procedures. rsc.org
Microwave-Assisted SynthesisMicrowave irradiation, often solvent-free or with minimal green solvents, rapid reaction times (minutes).High speed, increased yields, energy efficiency, reduced byproducts. researchgate.nettandfonline.com
Ionic Liquid (IL) CatalysisUse of ILs as both catalyst and solvent, often under organic solvent-free conditions.Excellent yields, catalyst is often recyclable, environmentally benign. tandfonline.com
Heterogeneous CatalysisUse of solid-supported catalysts (e.g., ZnFe₂O₄, In/SiSA) that can be filtered off.Simple workup, high catalyst reusability, reduced metal leaching into the product. rsc.org
Flow ChemistryContinuous pumping of reagents through a reactor coil with precise temperature and pressure control.Enhanced safety, superior process control, easy scalability, and potential for automation.-

Expanding the Scope of Catalytic and Materials Science Applications

The unique structure of this compound, featuring both a nucleophilic imidazole ring and a primary amine, makes it a highly versatile building block for applications beyond its traditional use as a research intermediate. mdpi.comlongdom.org

Future research should explore its potential in catalysis and materials science:

Ligand for Catalysis: The nitrogen atoms of the imidazole ring can act as N-heterocyclic carbene (NHC) precursors or as ligands for transition metals. This could enable the development of novel, custom-designed catalysts for a range of organic transformations, such as cross-coupling reactions or hydrogenations. The ethyl and methanamine groups can be modified to tune the steric and electronic properties of the resulting catalyst.

Building Block for Functional Materials: The compound can serve as a monomer or cross-linking agent for the synthesis of advanced materials. It could be incorporated into polymers to imbue them with specific properties, such as pH-responsiveness or metal-chelating abilities. Another promising avenue is its use in the construction of Metal-Organic Frameworks (MOFs), where it would act as an organic linker to create porous materials for gas storage, separation, or catalysis.

CO₂ Capture Technologies: Imidazole-based compounds, particularly in the form of ionic liquids, have demonstrated significant potential for CO₂ capture. acs.org Dual-functionalized ionic liquids containing both imidazole and amine functionalities have achieved high CO₂ loading and excellent recyclability. acs.org Research into derivatives of this compound could lead to the development of new, highly efficient sorbents for carbon capture and utilization.

Hybrid Molecular Scaffolds: The primary amine provides a convenient point for linking the imidazole core to other functional scaffolds via robust chemical reactions. For instance, using click chemistry to create imidazole-triazole hybrids can generate novel molecular architectures with unique properties for medicinal or materials applications. tandfonline.com

By exploring these diverse applications, the utility of this compound can be expanded far beyond its current scope, positioning it as a valuable component in the development of next-generation technologies.

Click to view potential advanced applications.

Table 4: Emerging Applications for this compound
Application AreaKey Structural FeaturePotential Outcome or Research Goal
Homogeneous CatalysisImidazole ring nitrogen atoms.To serve as a ligand for transition metal catalysts, tuning reactivity and selectivity in organic synthesis.
Metal-Organic Frameworks (MOFs)Entire molecule as a bifunctional organic linker.To create porous, crystalline materials for applications in gas storage, separation, or heterogeneous catalysis.
Functional PolymersPrimary amine and imidazole ring.To act as a monomer or cross-linker to synthesize polymers with pH-responsive, conductive, or metal-chelating properties.
CO₂ CaptureAmine and imidazole functionalities working in synergy.To develop efficient, recyclable liquid sorbents for capturing CO₂ from industrial flue gas. acs.org
Hybrid MaterialsPrimary amine as a reactive handle.To conjugate the molecule to other functional units (e.g., triazoles, photosensitizers) to create materials with novel properties. tandfonline.com

Q & A

Q. What are the established synthetic routes for (1-ethyl-1H-imidazol-4-yl)methanamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves functionalizing an imidazole precursor. Key methods include:

  • Reduction : Using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce nitrile or nitro groups to primary amines .
  • Substitution : Introducing the ethyl group via nucleophilic substitution under basic conditions, often requiring anhydrous solvents and controlled temperatures . Factors influencing method selection include substrate compatibility, functional group tolerance, and scalability. For example, LiAlH₄ offers stronger reducing power but requires stringent moisture control, whereas NaBH₄ is milder but may necessitate longer reaction times .

Q. What analytical techniques are critical for structural characterization of this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with imidazole protons typically resonating at δ 7.0–7.5 ppm .
  • X-ray Crystallography : Resolves 3D molecular geometry. The SHELX program suite (e.g., SHELXL) is widely used for small-molecule refinement, providing bond lengths, angles, and hydrogen-bonding networks critical for confirming stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, with ESI or MALDI ionization preferred for imidazole derivatives due to their polar nature .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over weeks to simulate long-term storage. Monitor degradation via HPLC or NMR .
  • pH Stability : Test solubility and integrity in buffered solutions (pH 3–10) to identify optimal handling conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound derivatives?

  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities to enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). Focus on hydrogen-bonding interactions, as the imidazole nitrogen and amine group are key pharmacophores .
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) optimizes geometries and calculates electrostatic potential surfaces to rationalize reactivity trends .
  • MD Simulations : Track conformational changes in aqueous or lipid bilayer environments to assess membrane permeability .

Q. What experimental strategies resolve contradictions in spectroscopic data for novel derivatives?

  • Cross-Validation : Combine NMR, IR, and X-ray data to confirm assignments. For example, ambiguous NOE signals in NMR can be clarified via crystallographic data .
  • Isotopic Labeling : Introduce ¹⁵N or ²H labels to distinguish overlapping signals in crowded spectra .
  • Comparative Analysis : Benchmark against structurally characterized analogs (e.g., phenyl-substituted imidazoles) to identify deviations caused by substituent effects .

Q. What methodologies evaluate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) or spectrophotometric assays (e.g., NADH depletion in dehydrogenases) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. non-competitive inhibition .
  • Site-Directed Mutagenesis : Identify critical residues in enzyme active sites by comparing inhibition profiles of wild-type and mutant proteins .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if dust or aerosols are generated .
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.